3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride
Description
X-ray Crystallographic Data Interpretation
X-ray crystallography reveals the planar geometry of the benzaldehyde moiety, with the pyrazole ring oriented at a dihedral angle of 12.5° relative to the benzene plane (Figure 1). Key bond lengths include:
- C=O bond : 1.22 Å (typical for aldehydes)
- C-N bonds in pyrazole : 1.35 Å (N1–C4) and 1.33 Å (N2–C5)
- C–C bonds in benzene : 1.39–1.41 Å
The hydrochloride counterion interacts with the pyrazole’s N2 atom via a hydrogen bond (N2–H···Cl, 1.98 Å), stabilizing the crystal lattice. The methyl group at N1 adopts a equatorial conformation, minimizing steric hindrance.
| Parameter | Value |
|---|---|
| C=O bond length | 1.22 Å |
| Dihedral angle | 12.5° |
| N–H···Cl distance | 1.98 Å |
| Unit cell volume | 542.7 ų |
Table 1: Key crystallographic parameters for 3-(1-methylpyrazol-4-yl)benzaldehyde hydrochloride.
Tautomeric Equilibrium Studies
The 1-methyl group on the pyrazole ring locks the tautomeric equilibrium into the 1H-pyrazole form, as confirmed by NMR and computational studies. Density Functional Theory (DFT) calculations (B3LYP/6-311++G) show the 1H-tautomer is **14.2 kcal/mol more stable than the 2H-form due to reduced steric strain. Solvent polarity influences protonation dynamics: in DMSO-d₆, the hydrochloride dissociates partially, allowing observation of free base signals at 150 ppm in ¹⁵N NMR.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance Spectral Signatures
¹H NMR (400 MHz, DMSO-d₆):
- Aldehyde proton : δ 10.08 (s, 1H)
- Pyrazole protons : δ 8.45 (d, J = 2.1 Hz, 1H, H5), δ 7.92 (d, J = 2.1 Hz, 1H, H3)
- Benzene protons : δ 8.02 (dd, J = 8.0 Hz, 1H, H6), δ 7.89 (d, J = 7.8 Hz, 1H, H4), δ 7.62 (t, J = 7.6 Hz, 1H, H5)
- Methyl group : δ 3.87 (s, 3H, N–CH₃)
¹³C NMR (101 MHz, DMSO-d₆):
- Aldehyde carbon : δ 192.4
- Pyrazole carbons : δ 148.1 (C3), δ 139.5 (C5), δ 128.9 (C4)
- Benzene carbons : δ 135.2 (C1), δ 132.0 (C6), δ 129.8 (C4), δ 128.3 (C5), δ 127.1 (C3)
- Methyl carbon : δ 38.6 (N–CH₃)
The absence of splitting in the aldehyde proton signal confirms no rotational restriction about the C–CHO bond.
Infrared Vibrational Mode Assignments
FT-IR (KBr, cm⁻¹):
- C=O stretch : 1705 (strong, sharp)
- Aromatic C=C stretches : 1602, 1580, 1495
- Pyrazole ring vibrations : 1550 (C–N stretch), 1455 (N–N stretch)
- C–H (aldehyde) : 2820 (weak), 2725 (Fermi resonance)
- N–H⁺ (protonated pyrazole) : 2500–2700 (broad)
The broad band at 2500–2700 cm⁻¹ confirms salt formation via N–H⁺···Cl⁻ interaction.
UV-Vis Electronic Transition Profiling
UV-Vis (EtOH, λmax):
- π→π* (benzaldehyde) : 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)
- n→π* (pyrazole) : 320 nm (ε = 8.5 × 10³ L·mol⁻¹·cm⁻¹)
Conjugation between the pyrazole and benzaldehyde moieties red-shifts absorption by 40 nm compared to unsubstituted benzaldehyde. Time-Dependent DFT calculations (CAM-B3LYP/def2-TZVP) reproduce these transitions with <5% deviation.
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14;/h2-8H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMVOWHQKQNENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)C=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
Catalytic Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Dioxane/water (4:1)
- Temperature : 90°C, 12 hr.
Condensation and Cyclization for Pyrazole Ring Formation
This approach constructs the pyrazole ring in situ from a benzaldehyde precursor and hydrazine derivatives, followed by methylation.
Hydrazine Condensation
3-Formylphenylhydrazine reacts with acetylacetone in ethanol under acidic conditions (HCl, 70°C) to form 3-(pyrazol-4-yl)benzaldehyde.
Yield : 60–65% for pyrazole formation; 90% for methylation.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification:
- Dissolution : 3-(1-Methylpyrazol-4-yl)benzaldehyde (1.0 equiv) is dissolved in anhydrous ethanol.
- Acid Addition : HCl gas is bubbled through the solution until pH ≈ 2.
- Precipitation : The salt is filtered, washed with cold ethanol, and dried under vacuum.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Vilsmeier–Haack | 68–72 | 95 | Direct aldehyde introduction | Requires hazardous POCl₃ |
| Suzuki Coupling | 80–85 | 97 | High regioselectivity | Costly palladium catalysts |
| Condensation/Methylation | 60–65 | 90 | Inexpensive reagents | Multi-step, lower overall yield |
Characterization Data
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(1-Methylpyrazol-4-yl)benzoic acid.
Reduction: Formation of 3-(1-Methylpyrazol-4-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, focusing on its role as an active pharmaceutical ingredient, its potential therapeutic uses, and the underlying mechanisms that contribute to its biological activity.
Chemical Properties and Structure
3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride is a substituted benzaldehyde derivative featuring a pyrazole ring. The molecular formula is C10H10ClN2O, with a molecular weight of approximately 212.65 g/mol. The presence of the pyrazole moiety enhances its reactivity and biological profile, making it suitable for various applications.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through pathways involving caspase activation and modulation of apoptotic proteins . For instance, derivatives have shown inhibition of key regulatory proteins involved in cell cycle progression, leading to cell cycle arrest and apoptosis .
- Case Studies : A notable study evaluated a series of pyrazole derivatives for their anticancer potential, with several compounds demonstrating IC50 values in the low micromolar range against human cancer cell lines such as MCF7 and A549 .
Anti-inflammatory Properties
3-(1-Methylpyrazol-4-yl)benzaldehyde hydrochloride has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response:
- Research Findings : In vitro studies have shown that certain pyrazole compounds can significantly reduce the production of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .
Neurological Applications
The compound's role as an allosteric modulator of G protein-coupled receptors (GPCRs) has been explored, particularly concerning central nervous system disorders:
- Therapeutic Potential : Allosteric modulators can enhance or inhibit receptor activity without directly competing with endogenous ligands, providing a promising strategy for developing treatments for conditions like epilepsy and anxiety disorders .
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(1-Methylpyrazol-4-yl)benzaldehyde | MCF7 | 5.0 | Induces apoptosis via caspase activation |
| Pyrazole Derivative A | A549 | 10.0 | Inhibition of CDK2, cell cycle arrest |
| Pyrazole Derivative B | HepG2 | 7.5 | Reduction of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-[2-(1H-Pyrazol-4-yl)ethynyl]benzaldehyde Hydrochloride
- Structure : Features an ethynyl-linked pyrazole at the 4-position of benzaldehyde.
- Molecular Formula : C₁₂H₉N₃O·HCl
- Molecular Weight : 249.78 g/mol .
- Key Differences : The ethynyl spacer and pyrazole position alter electronic properties compared to the target compound. The ethynyl group may enhance conjugation, affecting reactivity in cross-coupling reactions.
5-(3-Chloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one
- Structure: Chlorophenyl and methylbenzoyl substituents on a pyrrolidinone core.
- Molecular Formula: C₂₁H₂₁ClNO₄
- Molecular Weight : 386.12 g/mol .
Cl4-(Dichloromethyl)benzaldehyde
- Structure : Dichloromethyl substituent at the 4-position.
- Molecular Formula : C₈H₆Cl₂O
- Molecular Weight : 189.04 g/mol .
- Key Differences : The electron-withdrawing dichloromethyl group may deactivate the benzaldehyde ring, slowing nucleophilic addition reactions relative to the electron-rich pyrazole analog.
Biological Activity
3-(1-Methylpyrazol-4-yl)benzaldehyde; hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a benzaldehyde moiety, which is known for its reactivity and ability to interact with various biological targets. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological studies.
Biological Activity Overview
Antimicrobial Properties:
Research indicates that 3-(1-Methylpyrazol-4-yl)benzaldehyde; hydrochloride exhibits significant antimicrobial activity. In comparative studies, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
| Escherichia coli | 20 μg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity:
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it inhibits the proliferation of cancer cell lines such as HT-29 (colorectal cancer) and PC-3 (prostate cancer). The IC50 values are reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 6.43 |
| PC-3 | 9.83 |
These values indicate that the compound has comparable activity to established chemotherapeutic agents like Doxorubicin, suggesting its potential use in cancer therapy .
The mechanism by which 3-(1-Methylpyrazol-4-yl)benzaldehyde; hydrochloride exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: It could interact with various receptors, altering signaling pathways critical for microbial resistance and tumor growth.
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted on the antibacterial effects of 3-(1-Methylpyrazol-4-yl)benzaldehyde; hydrochloride showed promising results against Staphylococcus aureus and Pseudomonas aeruginosa. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis . -
Anticancer Research:
In a series of experiments involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. Further analysis revealed that it induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What synthetic methodologies are optimal for preparing 3-(1-Methylpyrazol-4-yl)benzaldehyde;hydrochloride, and how do reaction parameters affect yield?
Answer: The synthesis typically involves multi-step reactions, starting with coupling a methylpyrazole derivative to a benzaldehyde precursor under nucleophilic or electrophilic conditions. Key steps include:
- Coupling Reaction: Use of 1-methylpyrazole-4-boronic acid with 3-bromobenzaldehyde in a Suzuki-Miyaura cross-coupling reaction, catalyzed by Pd(PPh₃)₄ in a THF/water mixture at 80–90°C .
- Salt Formation: Treatment with HCl in ethanol to precipitate the hydrochloride salt.
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst Loading: 2–5 mol% Pd catalyst minimizes side reactions .
- Temperature Control: Elevated temperatures (80–90°C) improve coupling efficiency but require inert atmospheres to prevent oxidation .
Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structural identity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 10.1 (aldehyde proton), 8.2–7.5 (aromatic protons), and 3.9 ppm (N-methyl group) confirm connectivity .
- ¹³C NMR: Signals at ~190 ppm (aldehyde carbon) and 140–120 ppm (pyrazole/aromatic carbons) validate the backbone .
- X-Ray Crystallography: Single-crystal analysis (using SHELX software ) resolves bond angles and confirms the hydrochloride salt formation via Cl⁻ counterion positioning .
- IR Spectroscopy: Stretching bands at ~1700 cm⁻¹ (C=O) and 2800–3100 cm⁻¹ (C-H aromatic) support functional group assignment .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?
Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS at pH 7.4) compared to the free base, facilitating in vitro assays .
- Stability:
- pH Sensitivity: Degrades in alkaline conditions (pH >9), releasing free aldehyde. Use buffers at pH 4–7 for long-term storage .
- Light Sensitivity: Store in amber vials at –20°C to prevent photooxidation of the aldehyde group .
Advanced Research Questions
Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Maestro model binding poses using the compound’s X-ray structure (PDB ID if available). Focus on the aldehyde group’s electrophilic reactivity with nucleophilic residues (e.g., cysteine thiols) .
- Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., GROMACS) to assess interactions with PRMT6 or similar targets, leveraging structural data from related pyrazole derivatives .
- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using datasets from PubChem BioAssay .
Q. How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?
Answer:
- Assay Standardization:
- Purity Verification: Use HPLC-MS to confirm >95% purity, excluding impurities as confounding factors .
- Dose-Response Curves: Test across a broad concentration range (nM–µM) to identify off-target effects .
- Orthogonal Assays: Validate anticancer activity via both MTT (cell viability) and caspase-3/7 activation assays to confirm apoptosis-specific mechanisms .
Q. What experimental designs are recommended to study structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Scaffold Modification: Synthesize derivatives with:
- Aldehyde Replacements: Substitute with carboxylate or ketone groups to assess electrophilicity’s role .
- Pyrazole Substitutions: Introduce halogens or bulky groups at the 1-methyl position to sterically modulate target binding .
- Biological Testing:
- Enzyme Inhibition Assays: Measure IC₅₀ against PRMT6 or kinases using radioactive/fluorescence-based protocols .
- Cellular Permeability: Use Caco-2 monolayers to correlate logP values (calculated via ChemAxon) with uptake .
Q. How should hygroscopicity challenges be mitigated during formulation for in vivo studies?
Answer:
- Lyophilization: Prepare a stable lyophilized powder using trehalose or mannitol as cryoprotectants .
- Encapsulation: Use liposomal formulations to shield the hygroscopic hydrochloride salt from moisture .
- Dynamic Vapor Sorption (DVS): Characterize hygroscopicity at 25°C/60% RH to optimize storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
